Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)-
Description
Nomenclature and Classification
Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)-, belongs to the aryl boronic acid subclass, distinguished by its boron atom bonded to a pyridazinyl heterocycle. The International Union of Pure and Applied Chemistry (IUPAC) name reflects its substituents: a methoxy group at position 3, a phenyl group at position 6, and the boronic acid moiety at position 4 of the pyridazine ring. Its molecular structure (Fig. 1) combines aromaticity with boron’s electrophilic character, enabling reactivity typical of sp²-hybridized boronic acids.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁BN₂O₃ |
| Molecular Weight | 230.03 g/mol |
| CAS Number | 1015480-94-0 |
| Hybridization of Boron | sp² |
| pKa (Boronic Acid) | ~9 (uncomplexed) |
The compound’s classification hinges on its pyridazinyl core, a six-membered ring with two adjacent nitrogen atoms. This heterocyclic framework enhances its stability and electronic versatility compared to simpler aryl boronic acids like phenylboronic acid. The methoxy and phenyl groups further modulate steric and electronic effects, influencing its reactivity in cross-coupling and catalytic applications.
Historical Context of Heterocyclic Boronic Acids
The discovery of boronic acids dates to 1860, when Edward Frankland synthesized ethylboronic acid via the oxidation of triethylborane. However, heterocyclic variants like B-(3-methoxy-6-phenyl-4-pyridazinyl)-boronic acid emerged much later, driven by advances in organometallic chemistry and catalysis. The 20th century saw the development of Suzuki-Miyaura cross-coupling, which revolutionized carbon-carbon bond formation and underscored the utility of boronic acids as coupling partners.
Heterocyclic boronic acids gained prominence in the 1990s–2000s, as researchers sought to enhance the stability and selectivity of boron-containing reagents. For instance, pyridine- and pyridazine-based boronic acids were found to exhibit improved solubility and reduced proto-deboronation compared to their non-heterocyclic counterparts. The synthesis of B-(3-methoxy-6-phenyl-4-pyridazinyl)-boronic acid represents a modern iteration of this trend, leveraging heterocycles to balance reactivity and practicality.
Significance in Academic Research
This compound’s academic value lies in its dual role as a synthetic intermediate and a functional catalyst. In peptide synthesis, it facilitates the formation of amide bonds between β-hydroxy-α-amino acid methyl esters and free amino groups, achieving yields exceeding 80% with only 10 mol% catalyst loading. This application addresses longstanding challenges in solid-phase peptide synthesis, such as high reagent costs and environmental impact.
Table 2: Key Applications in Research
| Application | Mechanism | Relevance |
|---|---|---|
| Suzuki-Miyaura Coupling | Transmetallation with Pd | Synthesis of biaryl systems |
| Peptide Bond Formation | Boronic acid-mediated catalysis | Drug discovery |
| Sialic Acid Binding | Reversible diol complexation | Cancer therapeutics |
Additionally, its structural similarity to sialic acid-binding boronic acids (e.g., 5-boronopicolinic acid) suggests potential in targeted cancer therapies. Heterocyclic boronic acids preferentially bind sialic acids under weakly acidic conditions, mimicking the tumor microenvironment. This pH-dependent selectivity could enable novel drug delivery systems or diagnostic tools.
In materials science, the compound’s rigid heterocyclic backbone makes it a candidate for molecular recognition frameworks. For example, boronic acid-functionalized polymers and metal-organic frameworks (MOFs) exploit reversible diol binding for glucose sensing or CO₂ capture.
Properties
Molecular Formula |
C11H11BN2O3 |
|---|---|
Molecular Weight |
230.03 g/mol |
IUPAC Name |
(3-methoxy-6-phenylpyridazin-4-yl)boronic acid |
InChI |
InChI=1S/C11H11BN2O3/c1-17-11-9(12(15)16)7-10(13-14-11)8-5-3-2-4-6-8/h2-7,15-16H,1H3 |
InChI Key |
RINYKASHDLYLAF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NN=C1OC)C2=CC=CC=C2)(O)O |
Origin of Product |
United States |
Preparation Methods
Structural and Chemical Context
The target compound features a pyridazine core substituted with a methoxy group at position 3, a phenyl group at position 6, and a boronic acid moiety at position 4 (Figure 1). Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, imposes unique electronic and steric constraints that influence synthetic pathways. The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, while the methoxy and phenyl substituents necessitate regioselective functionalization strategies.
Retrosynthetic Analysis
The synthesis of B-(3-methoxy-6-phenyl-4-pyridazinyl)-boronic acid can be deconstructed into two key intermediates:
- 3-Methoxy-6-bromo-4-pyridazinylboronic acid : Serves as the boronic acid-containing precursor for Suzuki coupling.
- Phenylboronic acid : Provides the aryl group for introduction at position 6.
The convergent approach leverages palladium-catalyzed cross-coupling to assemble the final product.
Stepwise Synthesis and Methodological Details
Synthesis of 3-Methoxy-6-Bromo-4-Pyridazinylboronic Acid
Lithiation-Borylation of Pyridazine Derivatives
The boronic acid moiety is introduced via directed lithiation followed by boronation:
- Substrate Preparation : 3-Methoxy-6-bromopyridazine is synthesized from 3,6-dibromopyridazine through selective methoxy substitution using sodium methoxide in methanol.
- Lithiation : Treatment with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF) deprotonates the C-4 position, generating a lithiated intermediate.
- Boronation : Quenching the lithiated species with triisopropyl borate forms the boronic ester, which is hydrolyzed to the boronic acid using hydrochloric acid (Figure 2).
Key Data :
Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid
The bromo substituent at position 6 is replaced with a phenyl group via palladium-catalyzed coupling:
- Reaction Conditions :
- Mechanistic Insight : The palladium catalyst facilitates oxidative addition of the aryl bromide, transmetalation with phenylboronic acid, and reductive elimination to form the C–C bond (Figure 3).
Key Data :
Alternative Synthetic Routes
Direct C–H Borylation
Metal-free C–H borylation has emerged as a complementary strategy for introducing boronic acid groups. However, this method requires a directing group (e.g., methoxy) to stabilize the intermediate borate complex. Recent advances using bulky bases (e.g., 2,6-di-tert-butylpyridine) and boron tribromide (BBr$$_3$$) enable regioselective borylation of electron-rich pyridazines.
Limitations : Lower yields (40–50%) and competing side reactions (e.g., protodeboronation) limit scalability.
Cyclization Approaches
Pyridazine rings can be constructed from 1,4-diketones via hydrazine cyclization. For example, reacting 3-methoxy-1,4-diphenyl-1,4-butanedione with hydrazine forms the pyridazine core. Subsequent borylation at position 4 completes the synthesis.
Challenges : Poor regiocontrol and functional group compatibility render this method less practical.
Critical Analysis of Methodologies
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Lithiation-Borylation | High regioselectivity; scalable | Requires cryogenic conditions | 60–75% |
| Suzuki Coupling | Mild conditions; broad substrate scope | Palladium catalyst cost | 65–80% |
| C–H Borylation | No prefunctionalization needed | Low yield; side reactions | 40–50% |
Chemical Reactions Analysis
Suzuki-Miyaura Coupling
This reaction dominates the compound’s utility in organic synthesis, enabling biaryl formation with aryl halides. Key features:
-
Mechanism : Proceeds via oxidative addition of aryl halides to palladium(0), transmetallation with boronic acid, and reductive elimination to form C-C bonds .
-
Applications :
-
Limitations : Steric hindrance from bulky substituents (e.g., 2,6-dimethylphenylboronic acid) can reduce reaction efficiency .
Base-Promoted Disproportionation
A unique reaction involving arylboronic acids and bidentate ligands (e.g., 1-(2-pyridinyl)-5-pyrazolone):
-
Mechanism : Base (e.g., K₃PO₄) facilitates disproportionation, forming diarylborinate complexes stabilized by [N*,O*]-bidentate ligands .
-
Key Findings :
Petasis Reactions
Multicomponent reactions involving boronic acids, amines, and carbonyl components:
-
Four-Component Reactions : Incorporate boronic acids as one of four components, yielding diverse products like dioxazaboronates or benzoxazines .
-
Three-Component Reactions : Morpholine is optimal as the amine component, enabling synthesis of ortho-substituted phenols via TBHP oxidation .
-
Challenges : Electron-withdrawing groups (e.g., 4-trifluoromethylphenylboronic acid) reduce reactivity .
Homocoupling and Protodeboronation
In Suzuki reactions, competing side reactions include:
-
Homocoupling : Formation of symmetrical biaryls due to boronate self-coupling.
-
Protodeboronation : Loss of boronic acid functionality under basic conditions, observed in relay cross-coupling reactions .
Mechanistic Insights
-
Bidentate Ligand Effects : The [N*,O*]-bidentate ligand in pyrazolone derivatives stabilizes transition states, enabling efficient disproportionation .
-
Base Dependency : K₃PO₄ or similar bases are critical for activating boronic acids in disproportionation or Petasis reactions .
-
Steric Effects : Bulky substituents hinder reaction progression, as seen in failed couplings with 2,6-dimethylphenylboronic acid .
Scientific Research Applications
Medicinal Chemistry Applications
Boronic acids have gained prominence in drug development due to their ability to modulate biological pathways. Notable applications of B-(3-methoxy-6-phenyl-4-pyridazinyl)- include:
- Anticancer Activity : Boronic acids are known for their role as proteasome inhibitors. For example, the drug bortezomib, a boronic acid derivative, is used in treating multiple myeloma . Research indicates that derivatives of B-(3-methoxy-6-phenyl-4-pyridazinyl)- may exhibit similar anticancer properties through mechanisms involving proteasome inhibition or modulation of cell signaling pathways.
- Antibacterial Properties : Boronic acids can inhibit β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. A study highlighted the design of boronic acid inhibitors that demonstrated significant activity against critical pathogens . B-(3-methoxy-6-phenyl-4-pyridazinyl)- may possess similar inhibitory capabilities due to its structural characteristics.
Organic Synthesis
In organic synthesis, boronic acids serve as crucial intermediates for constructing complex molecules. The unique structure of B-(3-methoxy-6-phenyl-4-pyridazinyl)- allows it to be utilized in:
- Cross-Coupling Reactions : This compound can participate in Suzuki-Miyaura reactions, facilitating the formation of carbon-carbon bonds between aryl groups. Its methoxy and phenyl substitutions may enhance selectivity and yield in these reactions .
The properties of boronic acids extend beyond medicinal chemistry into material science. B-(3-methoxy-6-phenyl-4-pyridazinyl)- can be explored as:
- Building Blocks for Advanced Materials : Its ability to form dynamic covalent bonds makes it suitable for creating responsive materials. Research into dynamic click chemistry involving boron compounds has shown promise for developing novel polymers and materials with specific functionalities .
Case Studies
- Anticancer Research : A study investigated the synthesis of new boronic acid derivatives with enhanced anticancer activity compared to existing drugs like bortezomib. The findings suggested that modifications to the boronic acid structure could improve selectivity and efficacy against cancer cells .
- Antimicrobial Activity : Another research effort focused on synthesizing boronic acid derivatives as β-lactamase inhibitors. The study demonstrated that specific structural features contributed significantly to the inhibitory potency against resistant bacterial strains .
Mechanism of Action
The mechanism of action of Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- involves its ability to act as a Lewis acid, forming reversible covalent complexes with molecules containing vicinal diols or other Lewis base donors. This property allows it to interact with various molecular targets, such as enzymes and receptors, modulating their activity. In the case of enzyme inhibition, the boronic acid group can form a covalent bond with the active site serine residue of serine proteases, blocking their catalytic activity .
Comparison with Similar Compounds
Core Heterocycle and Substituent Effects
Compound X features a pyridazine ring, a diazine heterocycle, which distinguishes it from other boronic acids with benzene or pyridine cores. Key analogs include:
Key Observations :
- Substituents like methoxy and phenyl groups may influence steric hindrance and electronic effects, modulating reactivity and target binding .
Reactivity and Acidity (pKa)
pKa Trends and Measurement Challenges
Boronic acid pKa values determine their ability to form boronate esters with diols, a critical factor in enzyme inhibition and sensor design. Key findings:
- Phenyl boronic acid : pKa ~8.6–9.2, limiting utility at physiological pH .
- 3-AcPBA and 4-MCPBA : Higher pKa (~8.5–9.5), often suboptimal for glucose sensing .
- Fluoro-substituted analogs : Similar pKa values despite varying σ constants, suggesting through-space stabilization dominates over through-bond effects .
Inference for Compound X :
The electron-withdrawing methoxy group on pyridazine may lower pKa compared to phenyl boronic acid, enhancing reactivity under physiological conditions. However, experimental validation is required .
Anticancer Potential
- Phenanthren-9-yl boronic acid : IC50 <1 µM in triple-negative breast cancer (4T1 cells) .
- 6-Hydroxynaphthalen-2-yl boronic acid : Sub-micromolar cytotoxicity via serine protease inhibition .
- Compound X: No direct data, but pyridazine’s nitrogen-rich structure may enhance interactions with proteasomes or transcription factors (e.g., NF-κB), akin to bortezomib .
Enzyme Inhibition
- Pyrrolidine boronic acids: Racemic mixtures inhibit immunoproteasomes via covalent binding; chirality affects binding modes .
- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl] boronic acid: HDAC inhibitor (1 µM IC50) via hydrophobic interactions .
- Compound X : Methoxy and phenyl groups may facilitate hydrophobic binding to HDACs or proteasomes, though selectivity depends on substituent arrangement .
Diagnostic Utility
Biological Activity
Boronic acids have gained significant attention in medicinal chemistry due to their unique properties and diverse biological activities. The compound Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- is a member of this class and exhibits various biological activities that are crucial for its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and synthetic strategies.
Overview of Boronic Acids
Boronic acids are characterized by the presence of a boron atom bonded to an organic group and hydroxyl groups. Their ability to form reversible covalent bonds with diols and other nucleophiles makes them valuable in various biochemical applications, including drug design and development .
Anticancer Activity
One of the most notable applications of boronic acids, including the compound , is in anticancer therapy. Boronic acid derivatives have been shown to inhibit proteasome activity, which is critical for protein degradation in cancer cells. The FDA-approved drug bortezomib , a boronic acid derivative, exemplifies this mechanism by selectively inhibiting the 26S proteasome, leading to apoptosis in multiple myeloma cells .
Table 1: Anticancer Activity of Boronic Acid Derivatives
| Compound Name | Mechanism of Action | Cancer Type | Reference |
|---|---|---|---|
| Bortezomib | Proteasome inhibition | Multiple Myeloma | |
| Boronic acid derivative | Inhibition of serine proteases | Various cancers |
Antimicrobial Activity
Boronic acids also exhibit antimicrobial properties. Studies have demonstrated that certain boron-containing compounds possess antibacterial, antifungal, and antiviral activities. For instance, the compound has shown effectiveness against various pathogens by disrupting their cellular functions .
Table 2: Antimicrobial Activity of Boronic Acid Derivatives
| Compound Name | Target Pathogen | Activity Type | Reference |
|---|---|---|---|
| Boron-containing compound | Staphylococcus aureus | Antibacterial | |
| Boron-containing compound | Candida albicans | Antifungal |
The biological activity of boronic acids can be attributed to several mechanisms:
- Protease Inhibition : By binding to the active site serine residues in proteases, boronic acids prevent substrate degradation, leading to cell cycle arrest and apoptosis in cancer cells .
- Antimicrobial Action : The disruption of bacterial cell walls and interference with metabolic pathways contribute to the antimicrobial effects observed with certain boron compounds .
- Receptor Binding : Some boronic acid derivatives act as chemoreceptors for sugars, which can be utilized in biosensors for glucose monitoring .
Case Study 1: Bortezomib in Clinical Use
Bortezomib has been pivotal in treating multiple myeloma. Clinical trials have demonstrated its efficacy in reducing tumor burden and improving patient survival rates. The mechanism involves selective inhibition of the proteasome pathway, which is critical for cancer cell survival.
Case Study 2: Antimicrobial Efficacy
Research has highlighted the effectiveness of boron-containing compounds against Staphylococcus aureus, showcasing their potential as novel antimicrobial agents. These studies underline the importance of structural modifications in enhancing biological activity.
Q & A
Basic: What synthetic strategies are effective for preparing B-(3-methoxy-6-phenyl-4-pyridazinyl)-boronic acid?
The synthesis of this compound can leverage multicomponent reactions (MCRs) to streamline access to structurally complex boronic acids. Automated mass spectrometry (MS) analysis enables rapid screening of building block reactivity and reaction optimization, as demonstrated in high-throughput workflows for heteroatom-rich boronic acids . Additionally, the Boronic Acid Navigator tool facilitates selection of optimal building blocks by mapping chemical space and reactivity trends, which can guide functionalization of the pyridazinyl core .
Advanced: How can non-specific interactions be minimized when using this boronic acid in glycoprotein capture assays?
Secondary interactions (e.g., hydrophobic or electrostatic forces) can reduce selectivity in glycoprotein binding. To mitigate this:
- Buffer Optimization : Use high-pH borate buffers (e.g., pH 8.5–9.0) to enhance boronate ester formation while minimizing non-specific protein adsorption .
- Surface Chemistry : Immobilize the boronic acid on carboxymethyl dextran-coated substrates to reduce steric hindrance and improve accessibility to glycoprotein diols .
- Competitive Elution : Introduce soluble diols (e.g., sorbitol) during elution to displace weakly bound proteins .
Basic: What analytical techniques are suitable for characterizing this boronic acid?
- MALDI-MS : Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is effective but requires derivatization (e.g., with pinacol or 2,5-dihydroxybenzoic acid) to prevent boroxine formation via trimerization .
- NMR : ¹¹B NMR can confirm boronic acid integrity, while ¹H/¹³C NMR resolves substitution patterns on the pyridazinyl ring.
- HPLC : Reverse-phase HPLC with UV detection at 254 nm monitors purity, though boronic acids may require ion-pairing agents to reduce peak tailing .
Advanced: How can boroxine formation be suppressed during MALDI-MS analysis?
Boroxine artifacts arise from dehydration/trimerization under MS conditions. Solutions include:
- Derivatization : Convert the boronic acid to a cyclic ester (e.g., with pinacol or 1,2-ethanediol) prior to analysis .
- In Situ Esterification : Use 2,5-dihydroxybenzoic acid (DHB) as both matrix and derivatizing agent for on-plate esterification, enabling direct analysis of crude mixtures .
- Low-Temperature Ionization : Reduce laser intensity to limit thermal degradation during desorption .
Advanced: What experimental designs are recommended for assessing anticancer activity of this compound?
- Cell Line Selection : Test against glioblastoma (e.g., U87-MG) or other cancer cell lines with known sensitivity to boronic acids .
- Dose-Response Assays : Use a 72-hour MTT assay to determine IC₅₀ values, comparing to positive controls like bortezomib .
- Mechanistic Studies : Employ proteasome inhibition assays (e.g., fluorogenic substrate cleavage) to evaluate targeting of chymotrypsin-like activity .
Basic: How does the methoxy group on the pyridazinyl ring influence reactivity?
The electron-donating methoxy group enhances stability of the boronate ester intermediate in Suzuki-Miyaura cross-couplings. It also modulates solubility in polar solvents (e.g., THF/water mixtures), which is critical for aqueous-phase reactions .
Advanced: What strategies improve photostability in photo(electro)chemical applications?
- Radical Scavengers : Add TEMPO or BHT to quench reactive oxygen species generated under UV/visible light .
- Electron-Deficient Ligands : Functionalize the phenyl ring with electron-withdrawing groups (e.g., -CF₃) to reduce undesired radical recombination .
Basic: How to validate boronic acid-diol binding in solution-phase assays?
- Fluorescence Titration : Use a boronic acid-fluorophore conjugate; diol binding induces a ratiometric shift in emission (e.g., Alizarin Red S assay) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry in buffered aqueous solutions .
Advanced: What computational tools aid in predicting interaction specificity with biomolecules?
- Molecular Docking : Use AutoDock Vina to model binding to glycoproteins (e.g., RNase B) or proteasomal subunits .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict boronate ester stability and transition states .
Basic: What storage conditions preserve the compound’s stability?
Store at -20°C under inert gas (Ar/N₂) to prevent oxidation. Lyophilization in amber vials with desiccants (e.g., silica gel) is recommended for long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
